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Compound of Interest

Compound Name: 2-Phenylisonicotinonitrile

Cat. No.: B1349397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties
2-Phenylisonicotinonitrile, with the CAS number 33744-17-1, is a heterocyclic compound

featuring a phenyl group attached to a pyridine ring at the 2-position and a nitrile group at the

4-position.[1] This unique arrangement of a phenyl ring, a pyridine core, and a cyano group

imparts it with versatile chemical reactivity and significant biological potential, making it a

molecule of high interest in medicinal chemistry and materials science.[1]

Physicochemical Data
A summary of the key physicochemical properties of 2-Phenylisonicotinonitrile is presented

in the table below. This data is essential for its handling, characterization, and application in

various experimental settings.
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Property Value Reference

CAS Number 33744-17-1 [1]

Molecular Formula C₁₂H₈N₂ [1]

Molecular Weight 180.21 g/mol [1]

Melting Point 78 - 80 °C

Boiling Point 325.1 °C at 760 mmHg

Density 1.17 g/cm³

Appearance Solid
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Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-
Phenylisonicotinonitrile. The expected characteristic spectral features are summarized

below.
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Spectroscopic Technique Characteristic Features

Infrared (IR) Spectroscopy

A strong, sharp absorption band is expected in

the region of 2200-2260 cm⁻¹ corresponding to

the C≡N (nitrile) stretching vibration.

¹H Nuclear Magnetic Resonance (NMR)

Spectroscopy

Aromatic protons are expected to appear in the

chemical shift range of δ 7.0-8.9 ppm. The

protons on the pyridine ring are generally

deshielded and appear at higher chemical shifts

compared to the phenyl ring protons due to the

electron-withdrawing nature of the nitrogen

atom.

¹³C Nuclear Magnetic Resonance (NMR)

Spectroscopy

The nitrile carbon is expected to have a

characteristic chemical shift around δ 118 ppm.

The aromatic carbons will span a wider range in

the downfield region.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) is observed at m/z

180, corresponding to the molecular weight of

the compound. Characteristic fragmentation

patterns may include the loss of the nitrile group

(CN), resulting in a fragment at m/z 153, and the

formation of other smaller fragments.[1]

Synthesis and Reactivity
2-Phenylisonicotinonitrile can be synthesized through various organic reactions, with cross-

coupling methods being particularly prevalent for the formation of the biaryl (phenyl-pyridine)

bond.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the

synthesis of biaryl compounds. A plausible and detailed experimental protocol for the synthesis

of 2-Phenylisonicotinonitrile from 2-chloro-4-cyanopyridine and phenylboronic acid is
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outlined below. This protocol is based on established methods for similar Suzuki-Miyaura

reactions involving pyridyl halides.

Reaction Scheme:

Materials:

2-chloro-4-cyanopyridine

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

2M Aqueous sodium carbonate (Na₂CO₃) solution

Toluene

Ethyl acetate

Hexanes

Deionized water

Anhydrous sodium sulfate (Na₂SO₄)

Celite

Nitrogen gas

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2-chloro-4-cyanopyridine (1 equivalent), phenylboronic acid (1.2

equivalents), and toluene.

Degassing: Degas the solution by bubbling nitrogen gas through it for 15-20 minutes.
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Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.02

equivalents), triphenylphosphine (0.06 equivalents), and the 2M aqueous sodium carbonate

solution (2.5 equivalents).

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the

reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate

solvent system. The reaction is typically complete within 1-2 hours.

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the

mixture with ethyl acetate and transfer it to a separatory funnel.

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer

over anhydrous sodium sulfate.

Purification: Filter the solution through a pad of Celite and concentrate the filtrate under

reduced pressure to obtain the crude product.

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system,

such as hexanes/ethyl acetate, to yield pure 2-Phenylisonicotinonitrile as a solid.

Chemical Reactivity
The chemical reactivity of 2-Phenylisonicotinonitrile is dictated by its functional groups: the

nitrile group and the phenyl-pyridine scaffold.

Nitrile Group: The electron-withdrawing nature of the cyano group makes the carbon atom

susceptible to nucleophilic attack. This allows for the conversion of the nitrile to other

functional groups such as carboxylic acids, amides, or tetrazoles, providing a handle for

further derivatization.

Aromatic Rings: The phenyl and pyridine rings can undergo electrophilic aromatic

substitution reactions, although the pyridine ring is generally less reactive towards

electrophiles than the phenyl ring due to the electron-withdrawing effect of the nitrogen atom.

Biological Activity and Potential Applications
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2-Phenylisonicotinonitrile and its derivatives have emerged as promising scaffolds in drug

discovery due to their diverse biological activities.[1]

Anticancer and Cytotoxic Potential
Research has indicated that compounds derived from 2-Phenylisonicotinonitrile exhibit

cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer

agents.[1] While the precise mechanism of action for 2-Phenylisonicotinonitrile is not yet fully

elucidated, related pyridine-containing compounds are known to induce apoptosis and cell

cycle arrest in cancer cells.

Potential Signaling Pathway Involvement:

Based on the known mechanisms of similar heterocyclic anticancer agents, it is plausible that

2-Phenylisonicotinonitrile could exert its effects through the modulation of key signaling

pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of

this pathway can lead to the induction of apoptosis.
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Hypothesized PI3K/Akt Signaling Pathway Inhibition.
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Other Potential Applications
Antimicrobial Agents: Derivatives of 2-Phenylisonicotinonitrile have demonstrated activity

against various bacterial strains, indicating their potential for development as new

antimicrobial drugs.[1]

Enzyme Inhibition: The structural features of this compound make it a candidate for the

design of specific enzyme inhibitors, which could be valuable for treating a range of

diseases.[1]

Agrochemicals: Some derivatives have shown efficacy in pest control, suggesting a potential

application in the agricultural sector.[1]

Materials Science: The conjugated π-system and the presence of heteroatoms in 2-
Phenylisonicotinonitrile make it an interesting building block for the development of

organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1]

Experimental Workflows
Synthesis Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis of 2-
Phenylisonicotinonitrile via a Suzuki-Miyaura cross-coupling reaction.
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Suzuki-Miyaura Synthesis Workflow.
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Conclusion
2-Phenylisonicotinonitrile is a versatile heterocyclic compound with a promising future in both

medicinal chemistry and materials science. Its straightforward synthesis via established cross-

coupling methodologies, coupled with its diverse biological activities, makes it an attractive

scaffold for further investigation and development. Future research should focus on elucidating

the precise mechanisms of its biological action to fully realize its therapeutic potential and on

exploring its properties for novel material applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 2-Phenylisonicotinonitrile | 33744-17-1 [smolecule.com]

To cite this document: BenchChem. [In-Depth Technical Guide: 2-Phenylisonicotinonitrile
(CAS: 33744-17-1)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349397#2-phenylisonicotinonitrile-cas-number-
33744-17-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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